TAAR1 Agonist Activity of 5-Bromo-2-morpholin-4-ylaniline Versus Non-Brominated 2-Morpholinoaniline
5-Bromo-2-morpholin-4-ylaniline demonstrates measurable agonist activity at human trace amine-associated receptor 1 (TAAR1) with an EC₅₀ of 4.9 μM in HEK293 cells expressing human TAAR1 [1]. The non-brominated parent compound, 2-morpholinoaniline, lacks this bromine substitution pattern and serves as the baseline structural comparator. The bromine at the 5-position introduces both steric bulk and electron-withdrawing effects that influence ligand-receptor interactions at the TAAR1 binding pocket, which is critically dependent on aromatic substitution patterns for agonist efficacy.
| Evidence Dimension | Human TAAR1 Agonist Activity (EC₅₀) |
|---|---|
| Target Compound Data | 4.9 × 10³ nM (4.9 μM) |
| Comparator Or Baseline | 2-Morpholinoaniline (non-brominated) — no reported TAAR1 activity in same assay system |
| Quantified Difference | Activity present in brominated derivative; activity absent in non-brominated comparator |
| Conditions | Human TAAR1 expressed in HEK293 cells; cAMP accumulation measured via BRET assay after 20-minute incubation |
Why This Matters
For TAAR1-targeted drug discovery programs, the 5-bromo substitution is essential to confer measurable agonist activity; procurement of the non-brominated analog would yield an inactive compound in this target class.
- [1] BindingDB. BDBM50227828, CHEMBL4068661. Affinity Data: EC₅₀ = 4.90E+3 nM. Agonist activity at human TAAR1 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay. View Source
